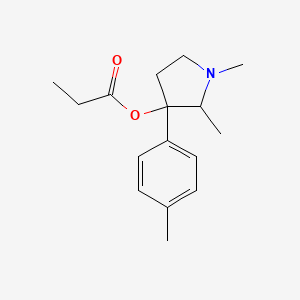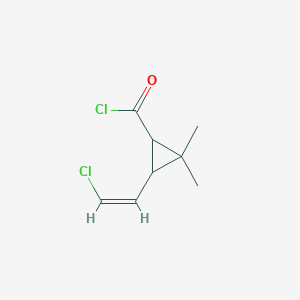
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is an organic compound characterized by its unique cyclopropane ring structure and the presence of a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) typically involves the reaction of cyclopropanecarbonyl chloride with 3-(2-chloroethenyl)-2,2-dimethylcyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphorus trichloride, which facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the 2-chloroethenyl group allows for addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to the formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) exerts its effects involves the interaction of its reactive groups with target molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, while the double bond in the 2-chloroethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarbonyl chloride: Lacks the 2-chloroethenyl group, making it less reactive in certain types of reactions.
3-(2-chloroethenyl)-2,2-dimethylcyclopropane: Does not contain the carbonyl chloride group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is unique due to the combination of its reactive carbonyl chloride group and the presence of a double bond in the 2-chloroethenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Eigenschaften
Molekularformel |
C8H10Cl2O |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
3-[(Z)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3/b4-3- |
InChI-Schlüssel |
CCUFFWLWKKMZKO-ARJAWSKDSA-N |
Isomerische SMILES |
CC1(C(C1C(=O)Cl)/C=C\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
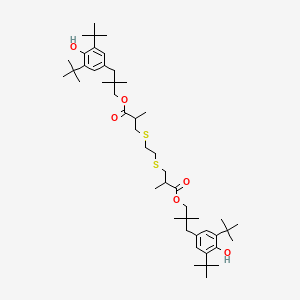
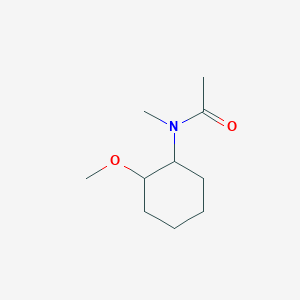
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
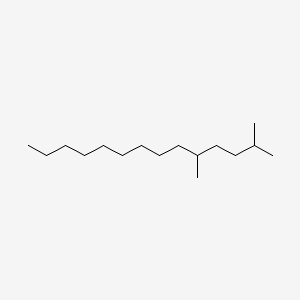
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
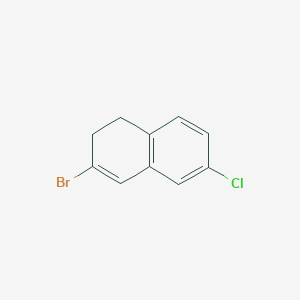
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
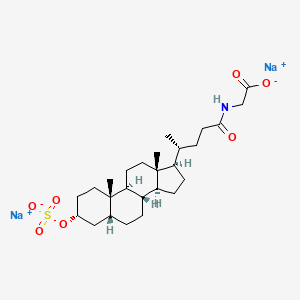
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
